molecular formula C26H25N7 B2814476 2-Methyl-1-(3-methylphenyl)-4-[2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]piperazine CAS No. 902910-15-0

2-Methyl-1-(3-methylphenyl)-4-[2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]piperazine

Cat. No.: B2814476
CAS No.: 902910-15-0
M. Wt: 435.535
InChI Key: DADOLHSOQVJHRP-UHFFFAOYSA-N
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Description

2-Methyl-1-(3-methylphenyl)-4-[2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]piperazine is a complex heterocyclic compound that incorporates multiple functional groups, including piperazine, pyridine, triazole, and quinazoline moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(3-methylphenyl)-4-[2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]piperazine typically involves multi-step reactions that include the formation of the piperazine, pyridine, triazole, and quinazoline rings. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of parallel solid-phase synthesis and photocatalytic synthesis techniques to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(3-methylphenyl)-4-[2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and pyridine rings.

    Reduction: Reduction reactions can be performed on the triazole and quinazoline rings.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur on the aromatic rings and heterocyclic moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(3-methylphenyl)-4-[2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]piperazine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-(3-methylphenyl)-4-[2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]piperazine is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for drug design and development, as well as for various scientific research applications.

Properties

IUPAC Name

5-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-2-pyridin-3-yl-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N7/c1-18-7-5-9-21(15-18)32-14-13-31(17-19(32)2)26-28-23-11-4-3-10-22(23)25-29-24(30-33(25)26)20-8-6-12-27-16-20/h3-12,15-16,19H,13-14,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DADOLHSOQVJHRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=CC=CC(=C2)C)C3=NC4=CC=CC=C4C5=NC(=NN53)C6=CN=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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